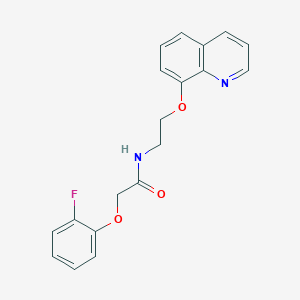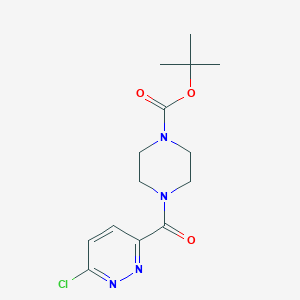
2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "FQFA" and is known for its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Molecular Geometry
Research indicates that derivatives of 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide exhibit distinct spatial orientations influencing anion coordination. For instance, some stretched amide derivatives show a tweezer-like geometry facilitating channel-like structures through self-assembly, utilizing weak interactions (C–H⋯π and C–H⋯O). These structures are influenced by the protonation state of the amide, leading to different molecular geometries such as concave shapes or S-shaped geometries, which have implications for crystal engineering and molecular recognition processes (Kalita & Baruah, 2010).
Chemosensor Development
Derivatives have been synthesized for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing remarkable fluorescence enhancement in the presence of Zn2+. These developments are crucial for biological and environmental monitoring, supported by theoretical calculations to understand the sensing mechanism. Such chemosensors can detect and quantify Zn2+ below the World Health Organization guideline levels in drinking water, demonstrating potential for practical monitoring systems (Park et al., 2015).
Structural Studies and Inclusion Compounds
Investigations into the structural aspects of isoquinoline derivatives related to 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide have shown the ability to form gels or crystalline salts when treated with various mineral acids. These interactions are influenced by the anion's planarity, with non-planar anions facilitating gel formation. Such studies offer insights into the development of new materials with potential applications in drug delivery and materials science (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antitubercular Activities
Some derivatives exhibit potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings are significant for developing new antitubercular agents, with studies showing low toxicity to mammalian cells and effectiveness in infected macrophage models. Such research underlines the potential for these compounds to provide alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016).
Fluorescent Sensing for Metal Ions
Derivatives based on 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide have been developed as fluorescent sensors for metal ions such as Zn2+ and Cd2+. These sensors show high selectivity and sensitivity, differentiating between Zn2+ and Cd2+ via distinct sensing mechanisms. This selectivity is crucial for applications in environmental monitoring and bioimaging, where accurate metal ion detection is necessary (Zhou et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-15-7-1-2-8-16(15)25-13-18(23)21-11-12-24-17-9-3-5-14-6-4-10-22-19(14)17/h1-10H,11-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIOAGPQTYPBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCOC2=CC=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)




![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)




![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)